[4-Amino-2-(tert-butylamino)-1,3-thiazol-5-yl](4-bromophenyl)methanone
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Overview
Description
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is a complex organic compound that features a thiazole ring, a bromophenyl group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the tert-butylamino group and the bromophenyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as microreactor technology can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein functions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways in the body, offering new avenues for therapeutic development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone
- 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone
- 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone
Uniqueness
Compared to similar compounds, 4-Amino-2-(tert-butylamino)-1,3-thiazol-5-ylmethanone stands out due to the presence of the bromophenyl group. This group can significantly influence the compound’s reactivity and interactions with other molecules, making it unique in its applications and properties.
Properties
IUPAC Name |
[4-amino-2-(tert-butylamino)-1,3-thiazol-5-yl]-(4-bromophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c1-14(2,3)18-13-17-12(16)11(20-13)10(19)8-4-6-9(15)7-5-8/h4-7H,16H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOIGSMVOZIFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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